molecular formula C20H23NO3 B3038654 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone CAS No. 882748-28-9

1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone

Cat. No.: B3038654
CAS No.: 882748-28-9
M. Wt: 325.4 g/mol
InChI Key: XMJNBNWOYODSSI-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Benzodioxol-5-yl)-2-butanone” is a chemical compound with the molecular formula C11H12O3 . Another related compound, “1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one”, also known as Eutylone, has the molecular formula C13H17NO3 .

Scientific Research Applications

Gas-Phase Thermolysis of Benzotriazole Derivatives

  • Study Focus : Investigation of the kinetics and mechanism of gas-phase thermolysis of benzotriazole derivatives, including compounds similar to 1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone.
  • Key Findings : This study provides insights into the thermal behavior and stability of such compounds, which can be crucial for understanding their potential applications in various fields (Dib et al., 2004).

Fragrance Material Review

  • Study Focus : Toxicologic and dermatologic review of similar fragrance ingredients, exploring their physical properties and safety.
  • Key Findings : This research contributes to understanding the potential use of similar compounds in fragrance products, assessing their safety and efficacy (McGinty et al., 2012).

Synthesis and Antibacterial Activity

  • Study Focus : Synthesis of N-substituted sulfonamide derivatives of 1, 3-Benzodioxol-5-amine and their antibacterial properties.
  • Key Findings : The study explores the potential of similar compounds in developing new antibacterial agents, indicating moderate inhibitory effects compared to standard antibiotics (Aziz‐ur‐Rehman et al., 2015).

Synthesis of Thiazolidin-4-ones

  • Study Focus : Synthesis of novel thiazolidinones using a precursor similar to the compound .
  • Key Findings : This research highlights the compound's role in creating biologically active molecules, potentially useful in pharmacology (Masteloto et al., 2015).

Polarized Molecular-Electronic Structures

  • Study Focus : Analysis of the polarized molecular and electronic structures of related compounds.
  • Key Findings : Understanding these properties is vital for applications in materials science and electronics (Low et al., 2004).

Synthesis of Novel 1,5-Benzothiazepines

  • Study Focus : Efficient synthesis of novel 1,5-benzothiazepines incorporating a similar nucleus.
  • Key Findings : This work demonstrates the compound's usefulness in synthesizing complex molecules with potential therapeutic applications (Chauhan et al., 2008).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-14(2)15-4-7-17(8-5-15)21-11-10-18(22)16-6-9-19-20(12-16)24-13-23-19/h4-9,12,14,21H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNBNWOYODSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148703
Record name 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-28-9
Record name 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-yl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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